[(E)-2-methylpropylideneamino]thiourea

Catalog No.
S760873
CAS No.
21009-72-3
M.F
C5H11N3S
M. Wt
145.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(E)-2-methylpropylideneamino]thiourea

CAS Number

21009-72-3

Product Name

[(E)-2-methylpropylideneamino]thiourea

IUPAC Name

[(Z)-2-methylpropylideneamino]thiourea

Molecular Formula

C5H11N3S

Molecular Weight

145.23 g/mol

InChI

InChI=1S/C5H11N3S/c1-4(2)3-7-8-5(6)9/h3-4H,1-2H3,(H3,6,8,9)/b7-3-

InChI Key

ISGCVMPYARLSFM-CLTKARDFSA-N

SMILES

CC(C)C=NNC(=S)N

Canonical SMILES

CC(C)C=NNC(=S)N

Isomeric SMILES

CC(C)/C=N\NC(=S)N

[(E)-2-methylpropylideneamino]thiourea is an organosulfur compound characterized by the presence of a thiourea functional group, where the oxygen atom in urea is replaced by sulfur. This compound features a double bond between the carbon and nitrogen atoms, contributing to its unique reactivity and properties. The molecular formula of [(E)-2-methylpropylideneamino]thiourea is C₅H₁₃N₂S, and it is recognized for its potential applications in various fields, particularly in medicinal chemistry due to its biological activity.

Typical of thioureas, including:

  • Nucleophilic Substitution Reactions: The compound can act as a nucleophile, reacting with electrophiles such as alkyl halides.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form thiazolidine derivatives.
  • Decomposition: Under certain conditions, it may decompose to yield thiols or other sulfur-containing compounds.

These reactions underscore the versatility of [(E)-2-methylpropylideneamino]thiourea in organic synthesis.

[(E)-2-methylpropylideneamino]thiourea has multiple applications:

  • Pharmaceuticals: Its anticancer and antimicrobial properties make it a candidate for drug development.
  • Agriculture: Thioureas are often used as growth regulators and pesticides due to their biological activity.
  • Industrial Chemistry: It serves as a reagent in organic synthesis and catalysis.

The synthesis of [(E)-2-methylpropylideneamino]thiourea can be achieved through several methods:

  • Condensation of Thiourea with Aldehydes: Reacting thiourea with appropriate aldehydes under acidic or basic conditions can yield the desired product.
  • Michael Addition Reactions: This involves the addition of thiourea to α,β-unsaturated carbonyl compounds.
  • Direct Amination: Utilizing amines in the presence of thioketones can also lead to the formation of [(E)-2-methylpropylideneamino]thiourea.

These methods highlight the compound's accessibility through various synthetic routes.

Studies on the interactions of [(E)-2-methylpropylideneamino]thiourea with biological targets have shown promising results:

  • Metal Complexation: The compound can form complexes with transition metals, enhancing its biological activity and stability .
  • Protein Binding Studies: Research indicates that thioureas can interact with proteins, which may influence their pharmacological effects .

These interactions are crucial for understanding the compound's mechanism of action and improving its efficacy.

Several compounds share structural similarities with [(E)-2-methylpropylideneamino]thiourea. Here are a few notable examples:

Compound NameStructure SimilarityUnique Features
ThioureaBasic structure similaritySimple organosulfur compound; widely studied
N,N-DimethylthioureaContains dimethyl groupsExhibits different solubility and reactivity
BenzoylthioureaAromatic substitutionKnown for its anticancer properties
IsothioureaStructural isomerDifferent reactivity patterns compared to thioureas

[(E)-2-methylpropylideneamino]thiourea stands out due to its unique double bond configuration and specific biological activities that differentiate it from these similar compounds.

Density Functional Theory calculations represent the cornerstone of computational investigations for [(E)-2-methylpropylideneamino]thiourea, providing fundamental insights into its molecular structure, electronic properties, and chemical behavior. The theoretical framework employed in these studies utilizes various exchange-correlation functionals, with B3LYP, M06-2X, and CAM-B3LYP emerging as the most frequently applied methods for thiourea derivatives [1] [2] [3].
The optimization of [(E)-2-methylpropylideneamino]thiourea geometry typically employs the B3LYP functional combined with basis sets ranging from 6-31+G(d,p) to 6-311++G(d,p), ensuring adequate description of the molecular electron density [2] [3]. The E-isomer configuration is stabilized through the specific spatial arrangement of the 2-methylpropylideneamino group relative to the thiourea moiety, resulting in a planar or near-planar structure characteristic of thiourea derivatives [4] [5].

Structural Parameters and Geometric Optimization

The optimized geometry of [(E)-2-methylpropylideneamino]thiourea exhibits several key structural features that distinguish it from simpler thiourea compounds. The carbon-sulfur bond length typically ranges from 1.67 to 1.71 Å, indicating partial double bond character due to electron delocalization between the nitrogen lone pairs and the thiourea π-system [6] [5]. The carbon-nitrogen bond distances average approximately 1.33 Å, significantly shorter than typical C-N single bonds, confirming the resonance stabilization within the thiourea framework [6] [7].

Electronic Properties and Charge Distribution

DFT calculations reveal important electronic characteristics of [(E)-2-methylpropylideneamino]thiourea through analysis of charge distribution and molecular orbital energies. The compound exhibits a dipole moment that varies depending on the computational method employed, with typical values ranging from 3.5 to 6.0 Debye for similar thiourea derivatives [8] [9]. The electron density distribution shows significant localization on the sulfur atom and nitrogen atoms, consistent with the nucleophilic character of these sites [10] [11].

Thermodynamic Properties and Stability

The thermodynamic stability of [(E)-2-methylpropylideneamino]thiourea has been investigated through frequency calculations and thermodynamic parameter evaluation. The compound demonstrates thermal stability with calculated formation energies indicating favorable thermodynamic conditions for its existence [12] [13]. Gibbs free energy calculations suggest spontaneous formation under standard conditions, with entropy contributions from the flexible methylpropylideneamino group contributing to the overall stability [4] [11].

Solvent Effects and Environmental Considerations

Implicit solvation models, particularly the Polarizable Continuum Model (PCM), have been employed to assess the behavior of [(E)-2-methylpropylideneamino]thiourea in different solvent environments [14] [15]. The calculations reveal that polar solvents stabilize the compound through enhanced dipole-solvent interactions, while non-polar solvents show minimal effects on the overall molecular geometry [9] [15]. The solvation free energy calculations indicate favorable dissolution in polar media, consistent with the compound's hydrogen bonding capabilities [11] [16].

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis provides fundamental insights into the electronic properties and chemical reactivity of [(E)-2-methylpropylideneamino]thiourea. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with their energy gap, serve as primary descriptors for understanding molecular behavior and predicting chemical reactions [20] [21] [8].

HOMO-LUMO Energy Levels and Gap

The HOMO-LUMO energy gap of [(E)-2-methylpropylideneamino]thiourea typically ranges from 2.8 to 6.8 eV, depending on the computational method and basis set employed [20] [8]. This energy gap classification places the compound in the category of moderately reactive molecules, with smaller gaps indicating higher reactivity and softer molecular behavior [20] [8]. The HOMO energy, associated with the ionization potential, typically ranges from -5.0 to -7.5 eV for thiourea derivatives, while LUMO energies vary from -0.5 to -2.0 eV [20] [8].

Orbital Localization and Electron Distribution

The HOMO of [(E)-2-methylpropylideneamino]thiourea is primarily localized on the thiourea moiety, with significant contributions from the sulfur atom and nitrogen lone pairs [8] [22]. The orbital exhibits π-character and extends over the thiourea functional group, indicating the primary site for electron donation during chemical reactions [8] [22]. The LUMO, conversely, is typically delocalized over the entire molecule, with particular concentration on the methylpropylideneamino group and the thiourea carbon atom [8] [22].

Chemical Reactivity Descriptors

The FMO energies enable calculation of important chemical reactivity descriptors including electronegativity (χ), chemical hardness (η), and electrophilicity (ω) [20] [8]. For [(E)-2-methylpropylideneamino]thiourea, the electronegativity typically ranges from 3.5 to 4.5 eV, indicating moderate electron-attracting capability [20] [8]. The chemical hardness, calculated as half the HOMO-LUMO gap, provides a measure of molecular stability and resistance to charge transfer [20] [8].

Electron Affinity and Ionization Potential

The electron affinity and ionization potential of [(E)-2-methylpropylideneamino]thiourea can be estimated from LUMO and HOMO energies, respectively, using Koopmans' theorem [20] [8]. The ionization potential typically ranges from 5.0 to 7.5 eV, while electron affinity values are generally low (0.1 to 2.0 eV), indicating the compound's preference for electron donation over electron acceptance [20] [8].

Natural Bond Orbital Electron Delocalization Studies

Natural Bond Orbital (NBO) analysis provides detailed insights into the electron delocalization patterns and intramolecular interactions within [(E)-2-methylpropylideneamino]thiourea. This methodology transforms the molecular wavefunction into localized two-center bonds and lone pairs, enabling quantitative assessment of electron delocalization effects [23] [24] [25].

Electron Delocalization Patterns

The NBO analysis of [(E)-2-methylpropylideneamino]thiourea reveals significant electron delocalization involving the thiourea functional group and the methylpropylideneamino substituent [26] [10]. The primary delocalization occurs through interaction between nitrogen lone pairs (nN) and the antibonding orbital of the C=S bond (σ*{C=S}), resulting in stabilization energies typically ranging from 15 to 35 kcal/mol [10] [23].

Intramolecular Hydrogen Bonding

NBO calculations identify intramolecular hydrogen bonding interactions within [(E)-2-methylpropylideneamino]thiourea, particularly N-H...S contacts that contribute to molecular stability [27] [28]. The stabilization energy associated with these interactions typically ranges from 5 to 15 kcal/mol, depending on the geometric arrangement and electronic environment [27] [28]. The electron density transfer in these interactions involves donation from sulfur lone pairs to N-H antibonding orbitals [27] [28].

Hyperconjugation Effects

The NBO analysis reveals significant hyperconjugation effects within [(E)-2-methylpropylideneamino]thiourea, involving interactions between bonding orbitals and antibonding orbitals of adjacent groups [23] [29]. The methylpropylideneamino group exhibits notable hyperconjugation with the thiourea moiety, contributing to the overall stability and preferred conformational arrangement [23] [29]. These effects are quantified through second-order perturbation theory analysis, providing stabilization energies for specific orbital interactions [23] [29].

Charge Transfer and Donor-Acceptor Interactions

The NBO methodology enables quantitative assessment of charge transfer between different molecular fragments in [(E)-2-methylpropylideneamino]thiourea [23] [30]. The analysis reveals electron flow from the methylpropylideneamino group toward the thiourea moiety, consistent with the nucleophilic character of the sulfur atom [23] [30]. The magnitude of charge transfer typically ranges from 0.05 to 0.15 electrons, indicating moderate electronic coupling between the molecular segments [23] [30].

Natural Population Analysis

Natural Population Analysis (NPA) provides atomic charges and electron populations for [(E)-2-methylpropylideneamino]thiourea that are more chemically meaningful than Mulliken charges [23] [25]. The NPA charges show significant negative charge accumulation on the sulfur atom (-0.3 to -0.5 e) and nitrogen atoms (-0.4 to -0.6 e), while carbon and hydrogen atoms exhibit positive charges [23] [25]. The charge distribution pattern correlates well with the observed chemical reactivity and site selectivity in chemical reactions [23] [25].

Molecular Docking with Biological Targets

Molecular docking studies of [(E)-2-methylpropylideneamino]thiourea with biological targets provide crucial insights into its potential therapeutic applications and mechanism of action. The docking methodology employs various protein targets relevant to antimicrobial, anticancer, and enzymatic activities, utilizing established docking algorithms and scoring functions [31] [32] [33].

Protein Target Selection and Binding Affinity

The molecular docking investigations of [(E)-2-methylpropylideneamino]thiourea typically focus on clinically relevant protein targets including DNA gyrase, topoisomerase enzymes, and various cancer-related proteins [31] [33]. The calculated binding affinities range from -6.4 to -9.2 kcal/mol, indicating strong interactions with biological macromolecules [31] [33]. The highest binding affinities are observed with DNA gyrase and related enzymes, suggesting potential antimicrobial activity [31] [33].

Binding Mode Analysis and Interaction Patterns

The docking studies reveal specific binding modes for [(E)-2-methylpropylideneamino]thiourea within target protein active sites [31] [33]. The compound typically forms hydrogen bonds with key amino acid residues, including interactions with arginine, asparagine, and serine residues found in enzyme active sites [31] [33]. The thiourea moiety serves as both hydrogen bond donor and acceptor, facilitating multiple simultaneous interactions with the protein backbone [31] [33].

Hydrophobic Interactions and Binding Stabilization

Beyond hydrogen bonding, [(E)-2-methylpropylideneamino]thiourea benefits from hydrophobic interactions that contribute significantly to binding stability [31] [33]. The methylpropylideneamino group engages in hydrophobic contacts with nonpolar amino acid residues, including alanine, valine, and leucine [31] [33]. These interactions are crucial for positioning the compound within the binding pocket and optimizing the overall binding geometry [31] [33].

Structure-Activity Relationships

The molecular docking results establish clear structure-activity relationships for [(E)-2-methylpropylideneamino]thiourea and related compounds [31] [33]. The E-isomer configuration is found to be essential for optimal binding, with the specific spatial arrangement of the methylpropylideneamino group contributing to binding selectivity [31] [33]. Modifications to the substituent pattern significantly affect binding affinity and selectivity for different protein targets [31] [33].

Binding Kinetics and Thermodynamics

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

145.06736854 g/mol

Monoisotopic Mass

145.06736854 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21009-72-3

Wikipedia

[(E)-2-methylpropylideneamino]thiourea

Dates

Last modified: 08-15-2023

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